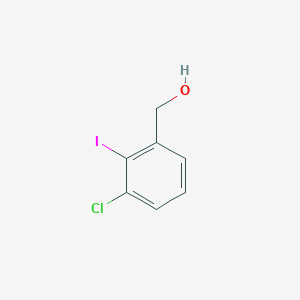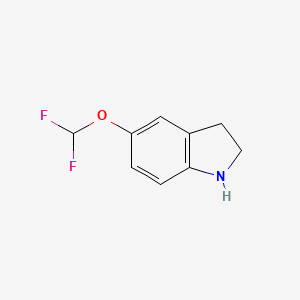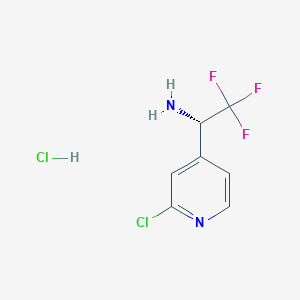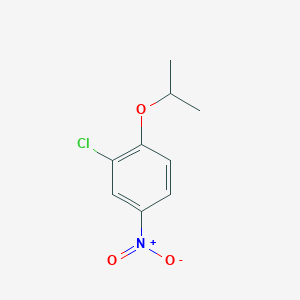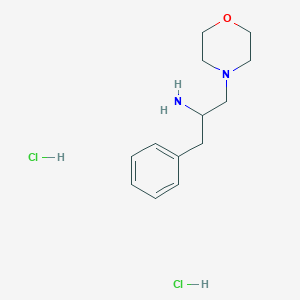
1-Morpholino-3-phenylpropan-2-amine Dihydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-Morpholino-3-phenylpropan-2-amine Dihydrochloride is a chemical compound with the molecular formula C13H22Cl2N2O. It is known for its applications in various fields of scientific research, including chemistry, biology, and medicine. The compound is characterized by the presence of a morpholine ring, a phenyl group, and an amine group, making it a versatile molecule for various chemical reactions and applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-Morpholino-3-phenylpropan-2-amine Dihydrochloride typically involves the following steps:
Formation of the Intermediate: The initial step involves the reaction of a phenylpropan-2-amine derivative with morpholine under controlled conditions. This reaction is usually carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the intermediate compound.
Hydrochloride Formation: The intermediate compound is then treated with hydrochloric acid to form the dihydrochloride salt. This step ensures the stability and solubility of the final product.
Industrial Production Methods
In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade solvents, catalysts, and reaction vessels to ensure high yield and purity of the final product. Quality control measures are implemented to monitor the reaction conditions and the purity of the compound.
化学反応の分析
Types of Reactions
1-Morpholino-3-phenylpropan-2-amine Dihydrochloride undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidation products.
Reduction: Reduction reactions can convert the compound into its reduced forms, often involving the amine group.
Substitution: The phenyl group and the amine group can participate in substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Substitution reactions often involve reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides or hydroxyl derivatives, while substitution reactions can produce a variety of substituted phenylpropan-2-amine derivatives.
科学的研究の応用
1-Morpholino-3-phenylpropan-2-amine Dihydrochloride has a wide range of applications in scientific research:
Chemistry: The compound is used as a building block for the synthesis of various organic molecules and as a reagent in chemical reactions.
Biology: It is employed in the study of biological processes and as a tool for investigating cellular mechanisms.
Medicine: The compound has potential therapeutic applications and is studied for its effects on various biological targets.
Industry: It is used in the production of pharmaceuticals, agrochemicals, and other industrial products.
作用機序
The mechanism of action of 1-Morpholino-3-phenylpropan-2-amine Dihydrochloride involves its interaction with specific molecular targets and pathways. The compound can bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the context in which the compound is used.
類似化合物との比較
Similar Compounds
1-Morpholino-3-phenylpropan-2-amine Hydrochloride: A similar compound with a single hydrochloride group.
3-(4-Methylpiperazin-1-yl)-2-phenylpropan-1-amine Hydrochloride: Another related compound with a different amine group.
1-(3-Phenylpropyl)-1,4-diazepane Dihydrochloride: A compound with a diazepane ring instead of a morpholine ring.
Uniqueness
1-Morpholino-3-phenylpropan-2-amine Dihydrochloride is unique due to its specific combination of a morpholine ring, a phenyl group, and an amine group. This combination imparts distinct chemical and biological properties, making it valuable for various research applications.
特性
分子式 |
C13H22Cl2N2O |
|---|---|
分子量 |
293.23 g/mol |
IUPAC名 |
1-morpholin-4-yl-3-phenylpropan-2-amine;dihydrochloride |
InChI |
InChI=1S/C13H20N2O.2ClH/c14-13(10-12-4-2-1-3-5-12)11-15-6-8-16-9-7-15;;/h1-5,13H,6-11,14H2;2*1H |
InChIキー |
CYDIWHMOXQALMO-UHFFFAOYSA-N |
正規SMILES |
C1COCCN1CC(CC2=CC=CC=C2)N.Cl.Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![(2S)-2-[(2-methylpropan-2-yl)oxycarbonylamino]-2-(oxepan-4-yl)acetic acid](/img/structure/B13041943.png)
![1'-Methyl-2'-oxo-3,4-dihydro-1H-spiro[naphthalene-2,3'-piperidine]-6-carboxylic acid](/img/structure/B13041944.png)

![(3S)-3-Amino-3-[3-chloro-4-(trifluoromethyl)phenyl]propanenitrile](/img/structure/B13041962.png)


![(4,6,7,8-Tetrahydro-3H-oxepino[3,4-D][1,2,3]triazol-6-YL)methanol hcl](/img/structure/B13041967.png)
![(R)-N-Hydroxy-1'-(oxetan-3-ylmethyl)-2'-oxo-3,4-dihydro-1H-spiro[naphthalene-2,3'-piperidine]-6-carboxamide](/img/structure/B13041973.png)

